3,4-Difluorophenylhydrazine hydrochloride physical properties
3,4-Difluorophenylhydrazine hydrochloride physical properties
An In-depth Technical Guide to 3,4-Difluorophenylhydrazine Hydrochloride: Properties, Synthesis, and Applications
Introduction
3,4-Difluorophenylhydrazine hydrochloride is a fluorinated aromatic hydrazine salt that has emerged as a pivotal building block in modern organic synthesis. Its strategic importance is most pronounced in the fields of pharmaceutical and agrochemical development, where the introduction of fluorine atoms into molecular scaffolds is a well-established strategy for modulating physicochemical and biological properties. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical properties, synthesis, handling, and applications of this versatile chemical intermediate.
The presence of two fluorine atoms on the phenyl ring significantly influences the compound's reactivity, lipophilicity, and metabolic stability, making it an attractive precursor for creating novel bioactive molecules.[1][2][3][4] As a hydrochloride salt, it offers enhanced stability and improved handling characteristics compared to its free base form, facilitating its use in a wide range of laboratory and industrial settings.[5] This document aims to serve as a practical resource, consolidating technical data and field-proven insights to support its effective application in research and development.
Physicochemical Properties
The fundamental physical and chemical characteristics of 3,4-Difluorophenylhydrazine hydrochloride are summarized below. These properties are critical for its use in designing synthetic routes and for ensuring proper handling and storage.
| Property | Value | Reference(s) |
| CAS Number | 40594-37-4; 875664-54-3 | [1][6][7] |
| Molecular Formula | C₆H₆F₂N₂·HCl or C₆H₇ClF₂N₂ | [1][6][8] |
| Molecular Weight | 180.58 g/mol | [1][6][8] |
| Appearance | White, light yellow, or light pink powder/crystals | [1][8] |
| Melting Point | 230°C | [8] |
| Purity | Typically ≥97% - 99% (HPLC) | [1][6][8] |
| Storage Conditions | Store at 0-8°C or room temperature in a dry, well-ventilated place under an inert atmosphere (e.g., Nitrogen or Argon). Keep container tightly sealed. | [1][8][9] |
| Solubility | While specific data is limited, as a hydrochloride salt, it is expected to be soluble in water and other polar solvents. | [10] |
Structural and Physical Characteristics
The molecular structure, featuring a difluorinated phenyl ring attached to a hydrazine group and salified with hydrochloric acid, is central to its utility. The fluorine atoms are electron-withdrawing, which can influence the reactivity of the hydrazine moiety.
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Appearance: The compound is typically supplied as a solid, ranging in color from white to light yellow or pink.[1][8] Color variations can be indicative of purity levels or minor degradation, underscoring the importance of proper storage.
-
Melting Point: With a reported melting point of 230°C, this value serves as a key quality control parameter.[8] A sharp melting point range is generally associated with high purity.
-
Stability and Storage: 3,4-Difluorophenylhydrazine hydrochloride should be stored in a cool, dry, and well-ventilated environment, often under an inert gas like nitrogen or argon.[1][9] This precaution is necessary to prevent degradation from moisture and atmospheric oxidation, which can affect its reactivity and purity over time. Keeping the container tightly sealed is crucial.[5]
Synthesis and Purification
The synthesis of phenylhydrazine hydrochlorides is a classic transformation in organic chemistry, typically involving a two-step process starting from the corresponding aniline derivative. The general workflow is applicable to the preparation of 3,4-Difluorophenylhydrazine hydrochloride.
General Synthetic Workflow
The process begins with the diazotization of 3,4-difluoroaniline, followed by the reduction of the resulting diazonium salt to yield the target hydrazine, which is then isolated as its hydrochloride salt.
Caption: General synthesis workflow for phenylhydrazine hydrochlorides.
Experimental Protocol: Synthesis of a Phenylhydrazine Hydrochloride
This protocol is a representative procedure adapted from established methods for synthesizing phenylhydrazine hydrochlorides and should be performed by trained personnel with appropriate safety measures.[11][12]
Materials:
-
3,4-Difluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Deionized Water
-
Ice
Procedure:
-
Diazotization:
-
In a flask equipped with a stirrer and cooled in an ice-salt bath to 0°C, dissolve 3,4-difluoroaniline in a mixture of concentrated HCl and water.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5°C.
-
Stir the mixture at this temperature for approximately one hour to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate vessel, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or a solution of sodium sulfite). Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, maintaining a low temperature.
-
-
Isolation and Precipitation:
-
After the addition is complete, allow the mixture to stir at room temperature for several hours or until the reaction is complete.
-
The phenylhydrazine hydrochloride may precipitate directly from the reaction mixture. To maximize the yield, cool the solution thoroughly in an ice bath.[11]
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold water or brine, followed by an organic solvent like diethyl ether, to remove impurities.[12]
-
For higher purity, the crude product can be recrystallized from hot water, often with the addition of activated charcoal to remove colored impurities.[11]
-
Dry the purified crystals under vacuum to obtain the final product.
-
Causality: The choice of a hydrochloride salt for isolation is deliberate; it stabilizes the hydrazine, which in its free base form can be less stable and more susceptible to oxidation.[5] The low-temperature conditions for diazotization are critical to prevent the decomposition of the unstable diazonium salt intermediate.
Applications in Research and Development
3,4-Difluorophenylhydrazine hydrochloride is a valuable reagent due to its ability to serve as a precursor to a wide array of complex molecules.
-
Pharmaceutical Development: This is the most significant area of application. It is a key intermediate in the synthesis of various pharmaceutical agents, including those targeting cancer and infectious diseases.[1] The fluorine atoms can enhance drug efficacy by improving metabolic stability (blocking sites of oxidation) and increasing binding affinity to target proteins.[2][3][4] It is particularly useful for constructing nitrogen-containing heterocyclic structures, such as indoles and pyrazoles, which are common motifs in biologically active compounds.[4][8]
-
Agrochemicals: Similar to its role in pharmaceuticals, it is used as a precursor for active ingredients in herbicides, insecticides, and fungicides.[1][4]
-
Dye Manufacturing: The hydrazine functional group allows it to be used in the synthesis of hydrazones and azo compounds, which are important in the manufacturing of dyes and pigments.[1]
-
Analytical Chemistry: It can serve as a derivatizing reagent for the detection and quantification of carbonyl compounds (aldehydes and ketones), with which it reacts to form characteristic hydrazones.[1][2]
Safety and Handling
As with many hydrazine derivatives, 3,4-Difluorophenylhydrazine hydrochloride must be handled with care. It is classified as an irritant and is harmful if swallowed, inhaled, or in contact with skin.[13][14]
Recommended Safety Precautions
Adherence to a strict safety protocol is essential when working with this compound.
Caption: Logical flow of safety precautions for handling the compound.
First Aid Measures
In case of accidental exposure, the following steps should be taken immediately:
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[13][14]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[13][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[13][14]
-
Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[13][14]
Conclusion
3,4-Difluorophenylhydrazine hydrochloride is a high-value chemical intermediate with significant utility in research and industry. Its well-defined physical properties, combined with the beneficial effects of its difluoro-phenyl moiety, make it an essential tool for synthetic chemists, particularly those in drug discovery and materials science. Understanding its characteristics, from its melting point and stability to its synthesis and safe handling requirements, is paramount for leveraging its full potential in the creation of novel and functional molecules.
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